molecular formula C17H13FN2O2 B11393204 N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-methylbenzamide

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-methylbenzamide

Cat. No.: B11393204
M. Wt: 296.29 g/mol
InChI Key: GVUMFDUCWANOTG-UHFFFAOYSA-N
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Description

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-methylbenzamide is a synthetic organic compound that belongs to the class of isoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-methylbenzamide is unique due to its specific combination of a fluorophenyl group and an isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C17H13FN2O2

Molecular Weight

296.29 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-methylbenzamide

InChI

InChI=1S/C17H13FN2O2/c1-11-2-4-13(5-3-11)17(21)19-16-10-15(20-22-16)12-6-8-14(18)9-7-12/h2-10H,1H3,(H,19,21)

InChI Key

GVUMFDUCWANOTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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